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Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a critical regulator of metabolic and inflammatory processes. Activated by

medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 signaling

modulates insulin sensitivity, glucose homeostasis, adipogenesis, and inflammatory responses.

This technical guide provides an in-depth overview of the physiological functions of GPR120

agonists, detailed experimental protocols for their study, and a summary of their quantitative

effects. The intricate signaling pathways governed by GPR120 are also visually represented to

facilitate a comprehensive understanding of its mechanism of action, highlighting its potential

as a therapeutic target for metabolic and inflammatory diseases.

Introduction to GPR120
GPR120 is a class A G protein-coupled receptor that functions as a sensor for free fatty acids

(FFAs).[1] It is expressed in a variety of tissues, playing a key role in metabolic and

inflammatory signaling.[1][2] Notably, high expression levels are found in adipocytes, pro-

inflammatory macrophages, and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its

activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists initiates a

cascade of intracellular events with significant physiological consequences, making it a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3028133?utm_src=pdf-interest
https://www.cosmobio.co.jp/product/backing/pdf/drx_um_pharr_0812v1.pdf
https://www.cosmobio.co.jp/product/backing/pdf/drx_um_pharr_0812v1.pdf
https://www.researchgate.net/figure/Oral-glucose-and-lard-oil-tolerance-tests-to-GPR120-Total-GIP-A-glucose-C-and_fig2_270005400
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-ujjeukn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


promising target for the treatment of type 2 diabetes, obesity, and chronic inflammatory

conditions.[5][6]

Physiological Functions of GPR120 Agonists
The activation of GPR120 by its agonists elicits a broad range of physiological responses,

primarily centered on metabolic regulation and the modulation of inflammation. These functions

are mediated through two main signaling pathways: the Gαq/11 pathway and the β-arrestin-2

pathway.[7]

Metabolic Regulation
GPR120 plays a pivotal role in maintaining metabolic homeostasis through its actions on

various cell types, including adipocytes, pancreatic islet cells, and enteroendocrine cells.[8]

In adipocytes, GPR120 activation enhances insulin sensitivity and promotes glucose uptake.[7]

This is primarily mediated through the Gαq/11 signaling pathway, which leads to the

translocation of GLUT4 to the cell membrane.[7] GPR120 agonists have been shown to

improve glucose tolerance and decrease hyperinsulinemia in obese mice.[9] Furthermore,

GPR120 activation in pancreatic β-cells can augment glucose-stimulated insulin secretion

(GSIS).[10]

GPR120 is involved in the differentiation of preadipocytes into mature adipocytes, a process

known as adipogenesis.[2][11] Its expression increases during adipocyte differentiation, and

GPR120 signaling promotes this process by increasing the expression of peroxisome

proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[2]

In the gastrointestinal tract, GPR120 is expressed in enteroendocrine L and K cells.[2]

Activation of GPR120 in these cells stimulates the secretion of incretin hormones such as

glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8]

These hormones, in turn, enhance pancreatic insulin secretion in a glucose-dependent manner.

Anti-inflammatory Effects
A crucial function of GPR120 is its potent anti-inflammatory activity, particularly in

macrophages.[3][6] Chronic low-grade inflammation is a key contributor to insulin resistance in

obesity.[3]
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GPR120 activation in macrophages, primarily through the β-arrestin-2 pathway, inhibits pro-

inflammatory signaling cascades.[7] Ligand-bound GPR120 recruits β-arrestin-2, which then

interacts with and inhibits TAK1 binding protein 1 (TAB1), preventing the activation of the pro-

inflammatory kinase TAK1.[3] This leads to the suppression of downstream pathways, including

NF-κB and JNK, resulting in reduced production of pro-inflammatory cytokines like TNF-α and

IL-6.[7][12] GPR120 activation also promotes the polarization of macrophages towards an anti-

inflammatory M2 phenotype.[12]

In macrophages, GPR120 activation has been shown to facilitate cholesterol efflux, the process

of removing excess cholesterol from cells.[13] This is achieved through the activation of the

AMPK signaling pathway, which upregulates the expression of the cholesterol transporters

ABCA1 and ABCG1.[13] This function suggests a potential role for GPR120 agonists in

mitigating atherosclerosis.[13]

GPR120 Signaling Pathways
The diverse physiological effects of GPR120 agonists are a result of the activation of distinct

downstream signaling pathways in different cell types. The two primary pathways are the

Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.

Gαq/11 Signaling Pathway
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Caption: GPR120 Gαq/11 Signaling Pathway.

Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of

phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of

calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade

ultimately leads to various cellular responses, including increased insulin and GLP-1 secretion,

and enhanced glucose uptake in adipocytes.[1][7]

β-Arrestin-2 Signaling Pathway
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Caption: GPR120 β-Arrestin-2 Signaling Pathway.

The anti-inflammatory effects of GPR120 are primarily mediated by the β-arrestin-2 signaling

pathway.[7] Following agonist-induced phosphorylation of the receptor by G protein-coupled

receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular domain of GPR120.[16]

The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its

association with TAK1.[12] This blockade of TAK1 activation inhibits downstream pro-

inflammatory signaling through the NF-κB and JNK pathways.[12] This pathway is central to the

anti-inflammatory actions of GPR120 agonists in macrophages.[12]

Quantitative Data on GPR120 Agonists
The potency and efficacy of various GPR120 agonists have been characterized in a range of in

vitro assays. The following table summarizes key quantitative data for some commonly studied

agonists.
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Agonist Assay Type Species Cell Line
EC50/pEC5
0

Reference(s
)

TUG-891 Calcium Flux Human CHO 43.7 nM [7]

β-Arrestin-2

Recruitment
Human - pEC50 = 7.36 [6]

β-Arrestin-2

Recruitment
Mouse - pEC50 = 7.77 [6]

Calcium Flux Mouse
Taste Bud

Cells
10 µM [17]

GSK137647A Calcium Flux Human - pEC50 = 6.3 [3]

Calcium Flux Mouse - pEC50 = 6.2 [3]

Calcium Flux Rat - pEC50 = 6.1 [3]

Calcium Flux - - 501 nM [2]

Compound A

(CpdA)

Calcium Flux

/ β-Arrestin-2

Recruitment

Human/Mous

e
- ~0.35 µM [5][18][19]

Linoleic Acid Calcium Flux Human - pEC50 = 5.16 [1]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

physiological functions of GPR120 agonists.

In Vitro Assays

Start Plate GPR120-expressing
cells (e.g., CHO)

Load cells with a
calcium-sensitive dye

(e.g., Fluo-4 AM)

Incubate for 45-60 min
at 37°C

Wash cells to remove
extracellular dye Add GPR120 agonist Measure fluorescence

intensity over time End

Click to download full resolution via product page

Caption: GPR120 Calcium Flux Assay Workflow.
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This assay measures the increase in intracellular calcium concentration following GPR120

activation.

Cell Culture: Culture CHO or HEK293 cells stably expressing GPR120 in a 96-well plate until

they reach confluency.[20]

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with

a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often in the presence of

Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.

[15]

Cell Washing: Gently wash the cells twice with HBSS to remove excess extracellular dye.[15]

Compound Incubation and Measurement: Place the plate in a fluorescence microplate

reader. Establish a baseline fluorescence reading. Inject the GPR120 agonist at various

concentrations and immediately begin kinetic reading of fluorescence intensity (e.g.,

excitation at 494 nm and emission at 516 nm for Fluo-4) for several minutes to capture the

calcium transient.[15]

Start
Plate cells co-expressing
PK-tagged GPR120 and

EA-tagged β-Arrestin

Incubate overnight
at 37°C Add GPR120 agonist Incubate for 90 min

at 37°C Add detection reagent Measure luminescence End

Click to download full resolution via product page

Caption: GPR120 β-Arrestin Recruitment Assay Workflow.

This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation,

often using enzyme fragment complementation (EFC) technology.

Cell Culture: Use a cell line engineered to co-express GPR120 tagged with a ProLink (PK)

fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter

cells). Plate the cells in a 384-well plate and incubate overnight.[7][13]

Agonist Stimulation: Add the GPR120 agonist at various concentrations to the cells. Incubate

for a period sufficient to allow for receptor-arrestin interaction (typically 90 minutes) at 37°C.

[7]
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Detection: Add the detection reagent containing the substrate for the complemented enzyme.

Incubate at room temperature to allow for signal development.[1]

Measurement: Measure the chemiluminescent signal using a plate reader. The signal

intensity is proportional to the extent of GPR120-β-arrestin recruitment.[1]

Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages in a

12-well plate.[21]

Stimulation: Pre-treat the macrophages with the GPR120 agonist for 1 hour. Then, stimulate

the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for

6-18 hours.[21][22]

Supernatant Collection: Collect the cell culture supernatant.[22]

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-

α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an enzyme-

linked immunosorbent assay (ELISA).[22]

Cell Culture and Differentiation: Culture preadipocytes (e.g., 3T3-L1) and differentiate them

into mature adipocytes.

Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate with the

GPR120 agonist for 30 minutes at 37°C.[10]

Insulin Stimulation: Add insulin (e.g., 10 nM) and incubate for an additional 30 minutes.[10]

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent

glucose analog.[6]

Measurement: After a defined period, stop the uptake by washing with ice-cold PBS. Lyse

the cells and measure the amount of internalized labeled glucose using a scintillation counter

or fluorescence plate reader.[6][10]

Cell Culture: Culture an enteroendocrine cell line that secretes GLP-1, such as STC-1 or

GLUTag cells, in a multi-well plate.[18]
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Stimulation: Wash the cells and incubate them with the GPR120 agonist in a suitable buffer

for a specified time (e.g., 2 hours).[18]

Supernatant Collection: Collect the supernatant.

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a

commercially available ELISA kit.[23]

In Vivo Assays
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Caption: Oral Glucose Tolerance Test (OGTT) Workflow.
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This test assesses the ability of an animal to clear a glucose load from the blood, providing an

indication of insulin sensitivity.

Animal Preparation: Fast mice overnight (approximately 16-18 hours) with free access to

water.[24]

Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting

blood glucose levels (t=0).[24]

Agonist Administration: Administer the GPR120 agonist, typically by oral gavage, 30 minutes

prior to the glucose challenge.

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.

[4]

Blood Sampling: Collect blood samples from the tail vein at various time points after the

glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[25]

Glucose Measurement: Measure blood glucose concentrations in the collected samples

using a glucometer. The results are typically plotted as blood glucose concentration versus

time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[25]

Conclusion
GPR120 is a multifaceted receptor with significant implications for metabolic health and the

control of inflammation. Agonists of GPR120 have demonstrated promising therapeutic

potential in preclinical models of obesity, type 2 diabetes, and inflammatory disorders. The

detailed physiological functions, signaling pathways, and experimental protocols outlined in this

guide provide a comprehensive resource for researchers and drug development professionals

seeking to further investigate and harness the therapeutic potential of GPR120. A thorough

understanding of its complex biology is essential for the successful development of novel

GPR120-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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